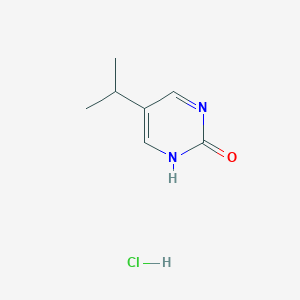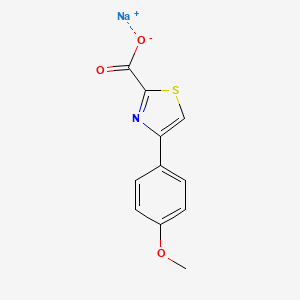
(6-Cloro-4-metoxipirimidin-3-il)metanol
Descripción general
Descripción
“(6-Chloro-4-methoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1263059-66-0 . It has a molecular weight of 173.6 . The IUPAC name for this compound is (6-chloro-4-methoxy-3-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “(6-Chloro-4-methoxypyridin-3-yl)methanol” is 1S/C7H8ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
“(6-Chloro-4-methoxypyridin-3-yl)methanol” is a solid at room temperature .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
(6-Cloro-4-metoxipirimidin-3-il)metanol: es un intermedio valioso en la investigación farmacéutica. Se utiliza en la síntesis de diversas moléculas farmacológicamente activas. Sus grupos cloro y metoxilo son buenos grupos salientes o pueden modificarse para crear una amplia gama de agentes terapéuticos, como fármacos antivirales, agentes anticancerígenos y fármacos cardiovasculares .
Ciencia de los Materiales
En la ciencia de los materiales, este compuesto sirve como precursor para el desarrollo de nuevos materiales. Su parte de piridina puede interactuar con iones metálicos, lo que es útil para crear marcos metal-orgánicos (MOF) que tienen aplicaciones en almacenamiento de gas, tecnologías de separación y catálisis .
Síntesis Química
Este compuesto se utiliza en la síntesis química como un bloque de construcción para moléculas complejas. Puede experimentar diversas reacciones químicas, incluidas reacciones de sustitución, acoplamiento y adición, para producir una variedad diversa de productos químicos utilizados en diferentes aplicaciones industriales .
Química Analítica
En la química analítica, This compound puede utilizarse como un compuesto estándar o de referencia en el análisis cromatográfico y la espectrometría de masas. Ayuda en la identificación y cuantificación de sustancias dentro de una muestra .
Investigación en Ciencias de la Vida
Los investigadores en ciencias de la vida utilizan este compuesto para estudiar vías bioquímicas e interacciones moleculares. Puede actuar como un ligando para diversas enzimas y receptores, proporcionando información sobre su funcionamiento y ayudando en el descubrimiento de nuevos fármacos .
Cromatografía
This compound: puede emplearse en cromatografía como un componente de la fase móvil o como un agente de derivatización para mejorar la detección de analitos con propiedades cromatográficas deficientes .
Bioquímica
En bioquímica, se utiliza para investigar la cinética enzimática y la especificidad del sustrato. La estructura del compuesto le permite ser un sustrato o un inhibidor para las enzimas que actúan sobre moléculas similares, lo que ayuda a comprender los mecanismos enzimáticos .
Agricultura
Si bien no se utiliza directamente en la agricultura, los derivados de This compound podrían sintetizarse para crear nuevos agroquímicos como pesticidas o herbicidas. Su estructura química podría adaptarse para interactuar con objetivos biológicos en plagas y malezas .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other small molecules, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by (6-Chloro-4-methoxypyridin-3-yl)methanol are currently unknown due to the lack of research on this specific compound .
Pharmacokinetics
Its molecular weight (1736 g/mol) is within the range generally favorable for good bioavailability .
Result of Action
The molecular and cellular effects of (6-Chloro-4-methoxypyridin-3-yl)methanol’s action are currently unknown due to the lack of research on this specific compound .
Análisis Bioquímico
Biochemical Properties
(6-Chloro-4-methoxypyridin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of (6-Chloro-4-methoxypyridin-3-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (6-Chloro-4-methoxypyridin-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (6-Chloro-4-methoxypyridin-3-yl)methanol has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, (6-Chloro-4-methoxypyridin-3-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, (6-Chloro-4-methoxypyridin-3-yl)methanol can inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Chloro-4-methoxypyridin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-Chloro-4-methoxypyridin-3-yl)methanol remains stable at room temperature but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, such as altered cell proliferation rates.
Dosage Effects in Animal Models
The effects of (6-Chloro-4-methoxypyridin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, toxic or adverse effects can occur . For instance, high doses of (6-Chloro-4-methoxypyridin-3-yl)methanol have been associated with hepatotoxicity in animal studies.
Metabolic Pathways
(6-Chloro-4-methoxypyridin-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, impacting overall metabolic processes.
Transport and Distribution
Within cells and tissues, (6-Chloro-4-methoxypyridin-3-yl)methanol is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of (6-Chloro-4-methoxypyridin-3-yl)methanol is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules within these compartments.
Propiedades
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STELNDMAIYYQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263059-66-0 | |
| Record name | 6-Chloro-4-methoxypyridin-3-yl methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)
![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)
![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)
![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)

![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)
